molecular formula C18H16N2O4 B3986739 4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one

4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one

Cat. No. B3986739
M. Wt: 324.3 g/mol
InChI Key: DFEIBMFYTSJLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one is a competitive inhibitor of the HAT domain of p300/CBP-associated factor (PCAF), which is a member of the HAT family of enzymes. The HAT domain of PCAF catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to changes in gene expression and chromatin structure. By binding to the HAT domain of PCAF, this compound prevents the transfer of acetyl groups, leading to a decrease in histone acetylation and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by affecting the expression of genes involved in cell adhesion and motility.

Advantages and Limitations for Lab Experiments

4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one has several advantages for laboratory experiments, including its potency and selectivity for PCAF, its ability to cross the blood-brain barrier, and its low toxicity in vivo. However, this compound also has some limitations, including its relatively short half-life in vivo, its potential off-target effects on other HATs, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one in scientific research. One potential application is in the development of new cancer therapies that target HATs, particularly in cancers that are resistant to conventional chemotherapy. Another potential application is in the study of epigenetic regulation of gene expression in different cell types and tissues. Finally, this compound could be used as a tool to explore the role of HATs in other biological processes, such as development, differentiation, and aging.

Scientific Research Applications

4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one has been extensively used in scientific research to explore the role of HATs in various biological processes. HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to changes in gene expression and chromatin structure. By inhibiting the activity of HATs, this compound can modulate gene expression and affect cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

4-(2-ethyl-6-methylanilino)-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-12-8-6-7-11(2)15(12)19-16-13-9-4-5-10-14(13)24-18(21)17(16)20(22)23/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEIBMFYTSJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.